L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine
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Overview
Description
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine is a peptide compound composed of five amino acids: phenylalanine and leucine. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Substitution reactions often use specific enzymes or chemical reagents to replace amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine has diverse applications in scientific research:
Chemistry: It is used to study peptide synthesis methods and the effects of amino acid sequence on peptide properties.
Biology: This peptide can be used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine: Peptides like this one are explored for their potential therapeutic applications, including as drug delivery agents and in the development of peptide-based vaccines.
Industry: In the industrial sector, peptides are used in the production of cosmetics, food additives, and as components in biochemical assays.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular responses, including changes in gene expression, enzyme activity, or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-leucine: A dipeptide with similar amino acid composition but shorter chain length.
L-Leucyl-L-phenylalanine: Another dipeptide with reversed sequence of amino acids.
Cyclo(L-phenylalanyl-L-leucyl): A cyclic peptide with a similar sequence but different structural conformation.
Uniqueness
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and length, which confer distinct physicochemical properties and biological activities. Its longer chain length compared to dipeptides allows for more complex interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
834899-50-2 |
---|---|
Molecular Formula |
C36H53N5O6 |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C36H53N5O6/c1-22(2)17-28(38-32(42)27(37)20-25-13-9-7-10-14-25)33(43)39-29(18-23(3)4)34(44)40-30(21-26-15-11-8-12-16-26)35(45)41-31(36(46)47)19-24(5)6/h7-16,22-24,27-31H,17-21,37H2,1-6H3,(H,38,42)(H,39,43)(H,40,44)(H,41,45)(H,46,47)/t27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
RBKUOQGRMWIHDM-QKUYTOGTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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